
PROTAC K-Ras Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC K-Ras Degrader-1, also known as Compound 518, is a PROTAC (Proteolysis-Targeting Chimera) that effectively degrades K-Ras based on Cereblon E3 ligand . It exhibits ≥70% degradation efficacy in SW1573 cells .
Physical And Chemical Properties Analysis
PROTAC K-Ras Degrader-1 has a molecular weight of 999.12 and a formula of C53H62N10O10 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO at a concentration of 33.33 mg/mL .Wissenschaftliche Forschungsanwendungen
Pancreatic Cancer Treatment
PROTAC K-Ras Degrader-1 (PKD-1), a molecule developed using PROTAC technology, has shown promising results in targeting pancreatic cancer. PKD-1 binds to the KRAS G12C protein, promoting its degradation, reducing cell viability, and inducing cell apoptosis. This approach signifies a new treatment strategy against pancreatic cancer, highlighting the potential of PROTAC molecules like PKD-1 in cancer therapy (Gao et al., 2022).
General Cancer Therapy
PROTAC technology, including agents like PROTAC K-Ras Degrader-1, is increasingly recognized as an effective tool for targeted cancer therapy. It works by ubiquitinating target proteins through the ubiquitin-proteasome system (UPS) to inhibit tumor growth. This technology has been especially successful in degrading proteins that are significant in tumorigenesis, offering a new therapeutic strategy for various cancers (Qi et al., 2021).
Hematologic Malignancies
PROTACs like PKD-1 demonstrate potential in treating hematologic malignancies. They are superior to conventional small molecule inhibitors due to their unique mechanism of action, targeting “undruggable” and mutant proteins with improved selectivity. PROTACs are emerging as novel targeted anticancer therapeutics for various stages of preclinical and clinical development (He et al., 2020).
Mechanistic Insights and Optimization
Research on PROTACs like PKD-1 provides insights into the mitogen-activated protein kinase kinases (MEK1/2) pathway, crucial in cancer development. PROTAC technology offers advantages over traditional inhibitors, with recent studies focusing on developing and optimizing MEK degraders, enhancing cancer therapy effectiveness (Wang et al., 2021).
PROTACs in Clinical Trials
The development of PROTACs, including PKD-1, has reached clinical trials, particularly in treating prostate cancer. Recent discoveries in PROTAC strategies, such as identifying new E3 ubiquitin ligases, are proving valuable in medical fields, potentially revolutionizing cancer treatment (Wang et al., 2019).
Targeted KRAS Degradation Challenges
Efforts to target KRASG12C for degradation through PROTACs, including PKD-1, have faced challenges, such as the inability to effectively poly-ubiquitinate endogenous KRASG12C in cancer cells. This research points out the difficulties in achieving targeted KRAS degradation and proposes solutions for efficient endogenous KRASG12C degradation (Zeng et al., 2019).
Wirkmechanismus
PROTAC K-Ras Degrader-1 binds to the KRAS G12C protein and promotes its degradation . This degradation reduces cell viability, increases cell cycle arrest, and promotes cell apoptosis . The efficacy of PROTAC K-Ras Degrader-1 is at least partially mediated by promoting the 26S proteasome degradation process .
Safety and Hazards
The safety data sheet for PROTAC K-Ras Degrader-1 advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of eye contact, it recommends flushing eyes immediately with large amounts of water and promptly calling a physician . For skin contact, it suggests rinsing skin thoroughly with large amounts of water, removing contaminated clothing and shoes, and calling a physician .
Eigenschaften
IUPAC Name |
2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCORDWMRCVAC-VYIZRSQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC K-Ras Degrader-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
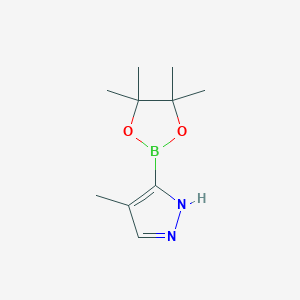
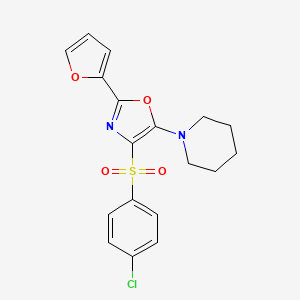
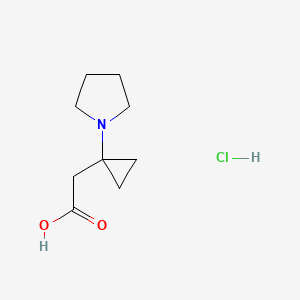
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
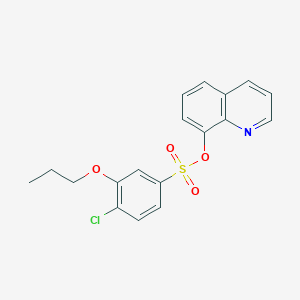
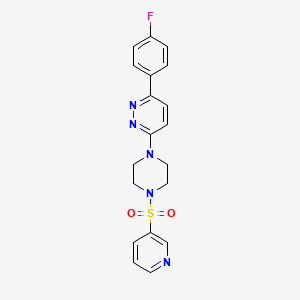
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
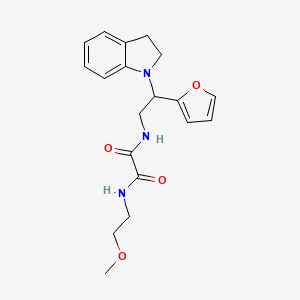
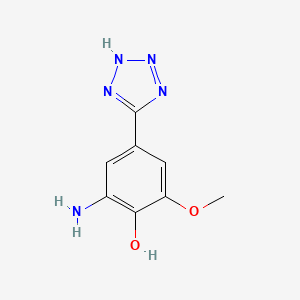
![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)
![2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682201.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)